molecular formula C6H3BrFNO B1519746 2-Bromo-5-fluoroisonicotinaldehyde CAS No. 1005291-43-9

2-Bromo-5-fluoroisonicotinaldehyde

Cat. No.: B1519746
CAS No.: 1005291-43-9
M. Wt: 204 g/mol
InChI Key: DDLSIOQASXKYHW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Isonicotinaldehyde: One common synthetic route involves the halogenation of isonicotinaldehyde using bromine and fluorine sources under controlled conditions.

  • Sandmeyer Reaction: Another method is the Sandmeyer reaction, where an amine derivative of isonicotinaldehyde is diazotized and then treated with bromine and fluorine sources.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation steps.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-bromo-5-fluoroisonicotinol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-5-fluoroisonicotinic acid.

  • Reduction: 2-Bromo-5-fluoroisonicotinol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoroisonicotinaldehyde is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoroisonicotinaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoroisonicotinaldehyde: Similar structure but with the fluorine atom at the 4-position.

  • 2-Bromo-5-fluoropyridine-4-carboxaldehyde: Another isomer with the same molecular formula but different positions of the halogens.

Uniqueness: 2-Bromo-5-fluoroisonicotinaldehyde is unique due to its specific halogenation pattern, which influences its reactivity and applications. The presence of both bromine and fluorine atoms on the pyridine ring provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLSIOQASXKYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670309
Record name 2-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005291-43-9
Record name 2-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoroisonicotinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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